Fmoc-DODA
Description
Fmoc-DODA (9-fluorenylmethyloxycarbonyl-diaminodiacetic acid) is a bifunctional linker reagent widely used in chemical and biochemical research. It features an Fmoc-protected primary amine and a terminal free amine group, enabling orthogonal conjugation strategies. The Fmoc group can be selectively deprotected under basic conditions (e.g., 20% piperidine in DMF) to expose the primary amine for subsequent reactions with carboxylic acids, activated NHS esters, or carbonyl groups . This compound is reagent-grade and primarily employed in solid-phase synthesis, peptide modifications, and bioconjugation workflows. Its versatility stems from its dual reactivity, stability under mild conditions, and compatibility with automated synthesizers .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c26-13-7-17-29-15-5-6-16-30-18-8-14-27-25(28)31-19-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24/h1-4,9-12,24H,5-8,13-19,26H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOBKKLYOKZHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCCCOCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Activation
The synthesis typically begins with a resin functionalized with acid-labile linkers, such as 2-chlorotrityl chloride or Wang resin , which anchor the growing molecule during SPPS.
-
2-Chlorotrityl Chloride Resin :
Swelling in dichloromethane (DCM) precedes coupling with Fmoc-protected amino acids. A mixture of this compound (2 equivalents) and DIPEA (4 equivalents) in DCM is agitated for 30 minutes to 2 hours, achieving efficient loading. -
Wang Resin :
Activated with DIC (N,N′-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole), Wang resin facilitates esterification with this compound in DMF/DCM (9:1). DMAP (4-dimethylaminopyridine) catalyzes the reaction, with end-capping using acetic anhydride to block unreacted hydroxyl groups.
Table 1: Resin Loading Conditions for this compound
| Resin Type | Solvent System | Activators | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 2-Chlorotrityl | DCM | DIPEA | 0.5–2 h | >85 |
| Wang | DMF/DCM (9:1) | DIC, HOBt, DMAP | 12 h | 70–80 |
Fmoc Deprotection
Deprotection of the Fmoc group is achieved using 20% piperidine in DMF for 40 minutes, as confirmed by UV monitoring at 301 nm. This step exposes the terminal amine for subsequent couplings.
Coupling Strategies for this compound Functionalization
Automated SPPS Protocols
Automated synthesizers employ HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as coupling agents. For this compound, a 4.5:4.5:5 molar ratio of HATU/HOAt (1-hydroxy-7-azabenzotriazole) to amino acid ensures >95% coupling efficiency.
Manual Coupling Techniques
Manual synthesis involves dissolving this compound (5 equivalents) with HATU (4.5 equivalents) and HOAt (4.5 equivalents) in 20% N-methylmorpholine/DMF. The mixture is agitated for 15 minutes to 12 hours, depending on peptide length.
Table 2: Coupling Reagent Efficiency
| Reagent | Base | Solvent | Coupling Time | Efficiency (%) |
|---|---|---|---|---|
| HATU | N-methylmorpholine | DMF | 1 h | 98 |
| HCTU | Collidine | DMF | 2 h | 95 |
Cleavage and Deprotection
Acidolytic Cleavage
This compound is cleaved from the resin using 95% trifluoroacetic acid (TFA) in methylene chloride (MC), yielding the free acid after precipitation in diethyl ether. This method preserves the terminal amine while removing acid-labile side-chain protections.
Base-Mediated Deprotection
Selective removal of the Fmoc group is achieved with 20% piperidine in DMF , leaving the terminal amine intact for further functionalization.
Purification and Characterization
Chromatographic Purification
Crude this compound is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Purity exceeding 95% is routinely achieved.
Mass Spectrometry
Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI) confirms the molecular weight (463.01 g/mol) and identity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Fmoc-DODA undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-DODA is widely used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amine groups of amino acids during the synthesis, allowing for the stepwise addition of amino acids to form peptides.
Biology
In biological research, this compound is used to synthesize peptides that are then used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or pathways in the body, offering a high degree of specificity and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.
Mechanism of Action
The mechanism of action of Fmoc-DODA primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amine groups of amino acids, preventing unwanted side reactions during the synthesis. The protecting group can be removed under mildly basic conditions, revealing the free amine group for further reactions.
Comparison with Similar Compounds
Fmoc-DODA vs. Fmoc-Dipeptides (e.g., Fmoc-LG, Fmoc-FG)
Fmoc-dipeptides, such as Fmoc-leucylglycine (Fmoc-LG) and Fmoc-phenylalanylglycine (Fmoc-FG), share the Fmoc moiety but differ in their backbone structure and applications.
Key Findings :
- Fmoc-dipeptides exhibit gelation properties dependent on hydrophobicity. For example, Fmoc-FG (log P ~5.5) forms rigid gels at pH 4, while less hydrophobic analogs undergo syneresis .
- This compound lacks gelation capability due to its shorter, non-peptidic backbone but excels in coupling reactions due to its terminal amine reactivity .
This compound vs. Fmoc-PEG Derivatives (e.g., Fmoc-NH-PEG-OPSS)
Fmoc-PEG derivatives, such as Fmoc-NH-PEG-OPSS, incorporate polyethylene glycol (PEG) spacers, altering solubility and steric properties.
Key Findings :
- PEGylation in Fmoc-NH-PEG-OPSS reduces immunogenicity and extends circulation time in biological systems, unlike this compound, which is better suited for small-scale syntheses .
Comparison with Functionally Similar Linkers
This compound vs. Boc-Protected Amines (e.g., t-Boc-Aminooxy-pentane-amine)
Boc (tert-butyloxycarbonyl)-protected amines serve as orthogonal alternatives to Fmoc-protected linkers.
| Property | This compound | t-Boc-Aminooxy-pentane-amine |
|---|---|---|
| Deprotection Conditions | Basic (piperidine) | Acidic (TFA) |
| Stability | Labile to base, stable to acid | Labile to acid, stable to base |
| Reactivity | Amine-reactive | Oxime-forming (aminooxy group) |
| Applications | Solid-phase peptide synthesis | Chemoselective ligation, glycan conjugation |
Key Findings :
This compound vs. 2-(Fmoc-Amino)-5-Bromobenzoic Acid
This brominated aromatic compound shares the Fmoc group but includes a carboxylic acid and bromine substituent.
| Property | This compound | 2-(Fmoc-Amino)-5-Bromobenzoic Acid |
|---|---|---|
| Functional Groups | Two amines | Fmoc-amine, carboxylic acid, bromine |
| Reactivity | Amine conjugation | Suzuki coupling (via Br), carboxyl activation |
| Applications | Peptide-resin coupling | Aromatic bioconjugates, metal-catalyzed reactions |
Key Findings :
- The bromine atom in 2-(Fmoc-amino)-5-bromobenzoic acid enables cross-coupling reactions, expanding its utility in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
